Cas no 81506-24-3 ((2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol)

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol structure
81506-24-3 structure
商品名:(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol
CAS番号:81506-24-3
MF:C21H42O3Si2
メガワット:398.727388858795
MDL:MFCD11559120
CID:2155653
PubChem ID:53655642

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol 化学的及び物理的性質

名前と識別子

    • (Z)-2-((3s,5r)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethanol
    • (2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethanol
    • (2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethanol (ACI)
    • Ethanol, 2-[3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]-, [3S-(1Z,3α,5β)]- (ZCI)
    • 81506-24-3
    • BCP32990
    • 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethanol
    • SB49671
    • 2-{3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene}ethanol
    • [3S-(1Z,3(c) paragraph sign,5(c)micro)]-2-[3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethanol
    • (2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol
    • MDL: MFCD11559120
    • インチ: 1S/C21H42O3Si2/c1-16-17(12-13-22)14-18(23-25(8,9)20(2,3)4)15-19(16)24-26(10,11)21(5,6)7/h12,18-19,22H,1,13-15H2,2-11H3
    • InChIKey: APRWHRXRPYRYKF-UHFFFAOYSA-N
    • ほほえんだ: [Si](C)(C)(C(C)(C)C)OC1CC(=CCO)C(=C)C(C1)O[Si](C)(C)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 398.26724827g/mol
  • どういたいしつりょう: 398.26724827g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 536
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 38.7

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol セキュリティ情報

  • ちょぞうじょうけん:(BD682387)

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B429905-25mg
(2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethanol
81506-24-3
25mg
$ 81.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076021-100mg
(Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethanol
81506-24-3 98%
100mg
¥13132.00 2024-07-28
TRC
B429905-50mg
(2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethanol
81506-24-3
50mg
$ 133.00 2023-09-08
eNovation Chemicals LLC
Y0991864-1g
(Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethanol
81506-24-3 95%
1g
$2500 2025-02-26
Crysdot LLC
CD13004022-100mg
(Z)-2-((3S,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethanol
81506-24-3 97%
100mg
$1608 2024-07-18
TRC
B429905-250mg
(2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethanol
81506-24-3
250mg
$ 552.00 2023-04-18
TRC
B429905-100mg
(2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethanol
81506-24-3
100mg
$ 236.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076021-250mg
(Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethanol
81506-24-3 98%
250mg
¥23026.00 2024-07-28
Ambeed
A452480-250mg
(Z)-2-((3S,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethanol
81506-24-3 97%
250mg
$2646.0 2025-02-27
eNovation Chemicals LLC
Y0991864-1g
(Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethanol
81506-24-3 95%
1g
$2500 2024-08-02

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water
リファレンス
Efficient enantiospecific synthesis of key A-ring synthons for the preparation of 1α,25-dihydroxyvitamin D3 using a chromium(II)-mediated reaction
Hatakeyama, Susumi; et al, Journal of Organic Chemistry, 1989, 54(15), 3515-17

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ;  1 h, rt; rt → -78 °C
1.2 Solvents: Pentane ;  5 min, -78 °C; 0.5 h, -78 °C
1.3 0.5 h, -78 °C; 3 h, -42 °C
1.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ;  0.25 h
1.5 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 1 h, -78 °C; -78 °C → -30 °C
2.2 Reagents: Methanol
2.3 Reagents: Potassium sodium tartrate Solvents: Water
2.4 Reagents: Sodium borohydride Solvents: Ethanol ;  18 h, 22 °C
2.5 Reagents: Hydrofluoric acid Solvents: Acetonitrile ,  Water ;  30 min, rt
リファレンス
Furan Approach to Vitamin D Analogues. Synthesis of the A-Ring of Calcitriol and 1α-Hydroxy-3-deoxyvitamin D3
Miles, William H.; et al, Journal of Organic Chemistry, 2010, 75(20), 6820-6829

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile
リファレンス
Preparation of vitamin D synthetic intermediates
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Trimethylbenzoic acid Solvents: Dichloromethane
2.1 -
リファレンス
Asymmetric total synthesis of an A-ring precursor to hormonally active 1α,25-dihydroxyvitamin D3
Posner, Gary H.; et al, Journal of Organic Chemistry, 1990, 55(13), 3967-9

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile
リファレンス
An efficient route to a key A-ring synthon for 1α,25-dihydroxyvitamin D3 and its analogs
Hatakeyama, Susumi; et al, Tetrahedron, 1994, 50(47), 13369-76

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Asymmetric total synthesis of an A-ring precursor to hormonally active 1α,25-dihydroxyvitamin D3
Posner, Gary H.; et al, Journal of Organic Chemistry, 1990, 55(13), 3967-9

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water
リファレンス
Efficient enantiospecific synthesis of key A-ring synthons for the preparation of 1α,25-dihydroxyvitamin D3 using a chromium(II)-mediated reaction
Hatakeyama, Susumi; et al, Journal of Organic Chemistry, 1989, 54(15), 3515-17

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
リファレンス
Stereocontrolled total synthesis of 1α,25-dihydroxycholecalciferol and 1α,25-dihydroxyergocalciferol
Baggiolini, Enrico G.; et al, Journal of Organic Chemistry, 1986, 51(16), 3098-108

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide
リファレンス
Asymmetric synthesis of a key 1α,25-dihydroxyvitamin D3 ring A synthon
Kabat, Marek M.; et al, Tetrahedron Letters, 1992, 33(50), 7701-4

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lead tetraacetate Solvents: Benzene
1.2 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Benzene
リファレンス
Synthesis of retiferol RAD1 and RAD2, the lead representatives of a new class of des-CD analogs of cholecalciferol
Kutner, A.; et al, Bioorganic Chemistry, 1995, 23(1), 22-32

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
リファレンス
An enantioselective synthesis of the A-ring synthon for vitamin D3 metabolites by chemicoenzymatic approach
Kobayashi, Susumu; et al, Tetrahedron Letters, 1990, 31(11), 1577-80

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile
リファレンス
The intramolecular Heck reaction
Link, J. T., Organic Reactions (Hoboken, 2002, 60,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide
リファレンス
Parallel Synthesis of a Vitamin D3 Library in the Solid-Phase
Hijikuro, Ichiro; et al, Journal of the American Chemical Society, 2001, 123(16), 3716-3722

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Diphenyl disulfide ,  Lithium diisopropylamide
1.2 Reagents: m-Chloroperbenzoic acid
2.1 -
リファレンス
Asymmetric total synthesis of an A-ring precursor to hormonally active 1α,25-dihydroxyvitamin D3
Posner, Gary H.; et al, Journal of Organic Chemistry, 1990, 55(13), 3967-9

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide
リファレンス
Parallel Synthesis of a Vitamin D3 Library in the Solid-Phase
Hijikuro, Ichiro; et al, Journal of the American Chemical Society, 2001, 123(16), 3716-3722

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Asymmetric total synthesis of an A-ring precursor to hormonally active 1α,25-dihydroxyvitamin D3
Posner, Gary H.; et al, Journal of Organic Chemistry, 1990, 55(13), 3967-9

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
リファレンス
An enantioselective synthesis of the A-ring synthon for vitamin D3 metabolites by chemicoenzymatic approach
Kobayashi, Susumu; et al, Tetrahedron Letters, 1990, 31(11), 1577-80

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Hexane
1.2 Catalysts: Fluorenone-4-carboxylic acid Solvents: tert-Butyl methyl ether
リファレンス
Efficient Synthesis of the A-Ring Phosphine Oxide Building Block Useful for 1α,25-Dihydroxy Vitamin D3 and Analogues
Daniewski, Andrzej R.; et al, Journal of Organic Chemistry, 2002, 67(5), 1580-1587

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Lead tetraacetate Solvents: Benzene
2.2 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Benzene
リファレンス
Synthesis of retiferol RAD1 and RAD2, the lead representatives of a new class of des-CD analogs of cholecalciferol
Kutner, A.; et al, Bioorganic Chemistry, 1995, 23(1), 22-32

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 1 h, -78 °C; -78 °C → -30 °C
1.2 Reagents: Methanol
1.3 Reagents: Potassium sodium tartrate Solvents: Water
1.4 Reagents: Sodium borohydride Solvents: Ethanol ;  18 h, 22 °C
1.5 Reagents: Hydrofluoric acid Solvents: Acetonitrile ,  Water ;  30 min, rt
リファレンス
Furan Approach to Vitamin D Analogues. Synthesis of the A-Ring of Calcitriol and 1α-Hydroxy-3-deoxyvitamin D3
Miles, William H.; et al, Journal of Organic Chemistry, 2010, 75(20), 6820-6829

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Fluorenone Solvents: tert-Butyl methyl ether
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
リファレンス
Stereocontrolled total synthesis of 1α,25-dihydroxycholecalciferol and 1α,25-dihydroxyergocalciferol
Baggiolini, Enrico G.; et al, Journal of Organic Chemistry, 1986, 51(16), 3098-108

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Tosyl chloride ,  Pyridine
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide
2.1 Reagents: Potassium hydroxide
リファレンス
Asymmetric synthesis of a key 1α,25-dihydroxyvitamin D3 ring A synthon
Kabat, Marek M.; et al, Tetrahedron Letters, 1992, 33(50), 7701-4

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Vitride Solvents: Diethyl ether
1.2 Reagents: Iodine
2.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile
リファレンス
An efficient route to a key A-ring synthon for 1α,25-dihydroxyvitamin D3 and its analogs
Hatakeyama, Susumi; et al, Tetrahedron, 1994, 50(47), 13369-76

ごうせいかいろ 24

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene
1.2 Catalysts: α,α-Bis(trifluoromethyl)benzenemethanol Solvents: Toluene
1.3 Reagents: Imidazole Solvents: Dimethylformamide
1.4 -
2.1 Reagents: Diisobutylaluminum hydride Solvents: Hexane
2.2 Catalysts: Fluorenone-4-carboxylic acid Solvents: tert-Butyl methyl ether
リファレンス
Efficient Synthesis of the A-Ring Phosphine Oxide Building Block Useful for 1α,25-Dihydroxy Vitamin D3 and Analogues
Daniewski, Andrzej R.; et al, Journal of Organic Chemistry, 2002, 67(5), 1580-1587

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol Raw materials

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:81506-24-3)(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethanol
A1241795
清らかである:99%
はかる:250mg
価格 ($):2381